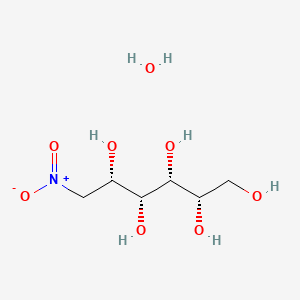![molecular formula C11H6N4 B566471 Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole CAS No. 110748-81-7](/img/structure/B566471.png)
Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes both pyrrole and benzimidazole moieties. The unique arrangement of these rings imparts distinct chemical and physical properties, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, resulting in the formation of the fused tetracyclic heterocycle.
Industrial Production Methods
Industrial production of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of organic fluorophores for bioimaging applications.
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from performing its function and thereby inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Shares the benzimidazole moiety but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
Uniqueness
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Propriétés
Numéro CAS |
110748-81-7 |
|---|---|
Formule moléculaire |
C11H6N4 |
Poids moléculaire |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-9-14-8-4-3-7-10(13-6-12-7)11(8)15(9)5-1/h1-6H |
Clé InChI |
RRNAQJPPQIBUNR-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NC=N4)C=C3 |
Synonymes |
Imidazo[4,5-g]pyrrolo[1,2-a]benzimidazole (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)

![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)
